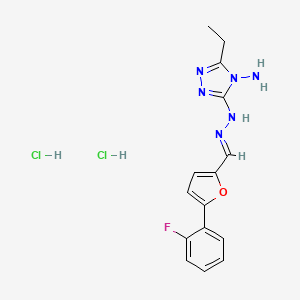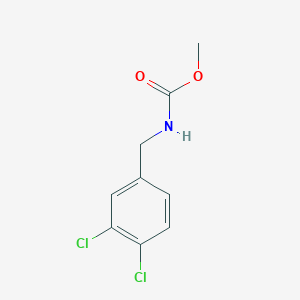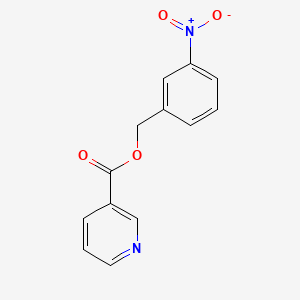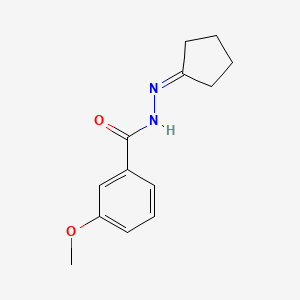
3-(2-chloro-6-fluorophenyl)-N-(6-methyl-2-pyridinyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-chloro-6-fluorophenyl)-N-(6-methyl-2-pyridinyl)acrylamide, commonly known as CFMPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CFMPA belongs to the acrylamide family of compounds, which are widely used in the chemical industry for various purposes.
Wissenschaftliche Forschungsanwendungen
CFMPA has been found to have potential applications in various scientific fields, including neuroscience, pharmacology, and cancer research. In neuroscience, CFMPA has been used as a tool to study the function of glutamate receptors, which play a vital role in synaptic transmission and plasticity. CFMPA has also been used in pharmacology to investigate the effects of drugs on the central nervous system. In cancer research, CFMPA has been found to have anti-tumor activity, making it a potential candidate for the development of new cancer therapies.
Wirkmechanismus
CFMPA acts as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor. NMDA receptors are involved in various neurological processes, including learning and memory. By blocking the NMDA receptor, CFMPA can modulate synaptic transmission and plasticity, leading to changes in neuronal activity and behavior.
Biochemical and Physiological Effects:
CFMPA has been found to have significant biochemical and physiological effects, particularly in the central nervous system. Studies have shown that CFMPA can modulate synaptic transmission and plasticity, leading to changes in neuronal activity and behavior. CFMPA has also been found to have anti-tumor activity, making it a potential candidate for the development of new cancer therapies.
Vorteile Und Einschränkungen Für Laborexperimente
CFMPA has several advantages for lab experiments, including its high selectivity and potency as an NMDA receptor antagonist. However, CFMPA also has limitations, including its complex synthesis process and potential toxicity. Researchers must take caution when working with CFMPA and ensure that appropriate safety measures are in place.
Zukünftige Richtungen
There are several future directions for research on CFMPA, including investigating its potential as a therapeutic agent for various neurological disorders, such as Alzheimer's disease and schizophrenia. Additionally, researchers can explore the potential of CFMPA as a tool for studying synaptic transmission and plasticity in the central nervous system. Further studies can also investigate the potential of CFMPA as a cancer therapy and its mechanisms of action in cancer cells. Overall, CFMPA has significant potential for scientific research and may lead to the development of new therapies and treatments for various diseases.
Synthesemethoden
CFMPA can be synthesized through a multi-step process that involves the reaction of 2-chloro-6-fluoroaniline with acryloyl chloride and 6-methyl-2-pyridinecarboxylic acid. The resulting product is then purified using column chromatography to obtain the pure form of CFMPA. The synthesis of CFMPA is a complex process that requires expertise in organic chemistry and specialized equipment.
Eigenschaften
IUPAC Name |
(E)-3-(2-chloro-6-fluorophenyl)-N-(6-methylpyridin-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFN2O/c1-10-4-2-7-14(18-10)19-15(20)9-8-11-12(16)5-3-6-13(11)17/h2-9H,1H3,(H,18,19,20)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRGFCQPZBHDATP-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C=CC2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CC=C1)NC(=O)/C=C/C2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~1~-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5809802.png)


![methyl 4-(aminocarbonyl)-5-[(3,4-dimethylbenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B5809832.png)
![1-{[4-(benzyloxy)phenyl]carbonothioyl}pyrrolidine](/img/structure/B5809838.png)



![ethyl 4-{[3-oxo-3-(2-thienyl)-1-propen-1-yl]amino}benzoate](/img/structure/B5809848.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]acetamide](/img/structure/B5809851.png)

![N'-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylurea](/img/structure/B5809860.png)

![3-(2-furyl)-N-[(3-pyridinylamino)carbonothioyl]acrylamide](/img/structure/B5809887.png)